molecular formula C17H14N2O2S B12456508 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B12456508
M. Wt: 310.4 g/mol
InChI Key: OUIXGMBDFMQTHW-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 4-methylphenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the reaction of 4-methylbenzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyridazinone derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridazinone moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C17H14N2O2S/c1-12-4-6-13(7-5-12)15(20)11-19-17(21)9-8-14(18-19)16-3-2-10-22-16/h2-10H,11H2,1H3

InChI Key

OUIXGMBDFMQTHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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